molecular formula C7H4K2O5S B12289314 4-Sulphobenzoic acid potassium salt

4-Sulphobenzoic acid potassium salt

Cat. No.: B12289314
M. Wt: 278.37 g/mol
InChI Key: ANSRPLLZKWADRS-UHFFFAOYSA-L
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Description

Properties

Molecular Formula

C7H4K2O5S

Molecular Weight

278.37 g/mol

IUPAC Name

dipotassium;4-sulfonatobenzoate

InChI

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

ANSRPLLZKWADRS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Sulphobenzoic acid potassium salt can be synthesized through the sulfonation of benzoic acid followed by neutralization with potassium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 4-sulphobenzoic acid potassium salt involves large-scale sulfonation processes. The benzoic acid is first sulfonated using sulfur trioxide or chlorosulfonic acid, and the resulting sulfonic acid is then neutralized with potassium hydroxide to form the potassium salt. The product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: 4-Sulphobenzoic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form sulfonic acid derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Sulphobenzoic acid potassium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-sulphobenzoic acid potassium salt involves its ability to form strong coordination interactions with metal ions and other molecules. In perovskite solar cells, it acts as an ion migration suppressor by anchoring at grain boundaries and passivating defects . The compound’s sulfonic acid group interacts with metal ions, while the carboxylic acid group forms hydrogen bonds with other molecules, leading to enhanced stability and efficiency.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium 4-sulfobenzoate
  • CAS Number : 5399-63-3
  • Molecular Formula : C₇H₅KO₅S (KO₃SC₆H₄CO₂H)
  • Synonyms: 4-Sulfobenzoic acid monopotassium salt, potassium hydrogen 4-sulphonatobenzoate .

Physical and Chemical Properties :

  • Purity : ≥95% (commercial grade) .
  • Hygroscopicity : Hygroscopic, requiring careful storage .
  • Structure : Features a sulfonate (-SO₃⁻) and a carboxylate (-COO⁻) group on the para positions of the benzene ring .

Comparison with Similar Compounds

4-Sulphobenzoic Acid Sodium Salt

  • Molecular Formula : C₇H₅NaO₅S .
  • Applications : Sodium salts are often preferred in industrial processes for cost-effectiveness and solubility .
  • Biodegradation : Pseudomonas spp. degrade 4-sulphobenzoic acid, but degradation kinetics of the sodium vs. potassium salt remain unstudied .

4-Sulfo-Phthalic Acid Monosodium Salt

  • Molecular Formula : C₈H₅NaO₇S .
  • Structural Difference : Contains an additional carboxylic acid group, enhancing chelation properties.
  • Applications : Used in water treatment and as a corrosion inhibitor, unlike the potassium salt’s pharmaceutical focus .

Toluene-4-Sulphonate Potassium Salt

  • Molecular Formula : C₇H₇KO₃S .
  • Functional Groups : Lacks a carboxylate group, reducing its acidity compared to 4-sulphobenzoic acid salts.
  • Applications : Widely used as a surfactant or catalyst in organic synthesis .

Calcium and Magnesium Salts of 4-Sulphobenzoic Acid

  • Stability : Divalent cations (Ca²⁺, Mg²⁺) form less soluble salts, limiting their use in aqueous systems .
  • Applications: Potential in controlled-release formulations or as precipitating agents .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Primary Applications
4-Sulphobenzoic Acid K Salt C₇H₅KO₅S -SO₃⁻, -COO⁻ Pharmaceuticals, synthesis
4-Sulphobenzoic Acid Na Salt C₇H₅NaO₅S -SO₃⁻, -COO⁻ Industrial processes
Toluene-4-Sulphonate K Salt C₇H₇KO₃S -SO₃⁻ Surfactants, catalysis
4-Sulfo-Phthalic Acid Na Salt C₈H₅NaO₇S -SO₃⁻, -COOH (x2) Water treatment

Table 2: Physicochemical Properties

Property 4-Sulphobenzoic Acid K Salt 4-Sulphobenzoic Acid Na Salt Toluene-4-Sulphonate K Salt
Hygroscopicity High Moderate (inferred) Low
Solubility in Water Moderate High High
pH (10% solution) Not reported Not reported 3.0–4.0 (similar salts)

Key Research Findings

  • Synthetic Utility : The potassium salt reacts with 4-sulfobenzenediazonium chloride to yield triazenes with anti-inflammatory activity .
  • Catalytic Role : Potassium salts like TMP-K are effective catalysts in esterification reactions, hinting at broader synthetic utility .

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